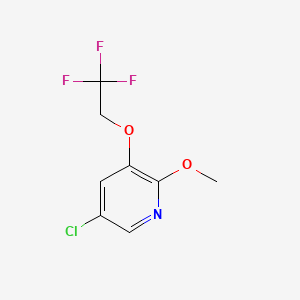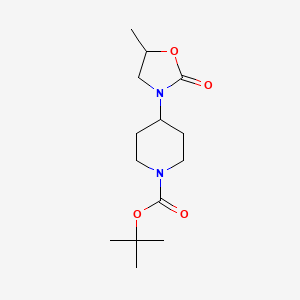
1-Bromo-4-(4-methoxyphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a methoxyphenyl group at the fourth position of the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-(4-methoxyphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 4-(4-methoxyphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Bromo-4-(4-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(4-methoxyphenyl)naphthalene using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-(4-methoxyphenyl)naphthalene, while oxidation with potassium permanganate would produce 4-(4-methoxyphenyl)benzoic acid.
Applications De Recherche Scientifique
1-Bromo-4-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features make it a potential candidate for drug discovery and development.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(4-methoxyphenyl)naphthalene depends on the specific application and the molecular targets involved. In general, the compound can interact with various biological targets through its bromine and methoxyphenyl groups. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes or receptors, thereby influencing cellular pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(4-methoxyphenyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-methylnaphthalene: This compound has a methyl group instead of a methoxyphenyl group. It is less complex and may have different reactivity and applications.
4-Bromo-1-naphthol: This compound has a hydroxyl group instead of a methoxyphenyl group. It is more polar and may have different solubility and reactivity properties.
1-Bromonaphthalene: This compound lacks the methoxyphenyl group and is simpler in structure. It is commonly used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of a bromine atom and a methoxyphenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various chemical and biological applications.
Propriétés
IUPAC Name |
1-bromo-4-(4-methoxyphenyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c1-19-13-8-6-12(7-9-13)14-10-11-17(18)16-5-3-2-4-15(14)16/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICXZFREPJJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)













